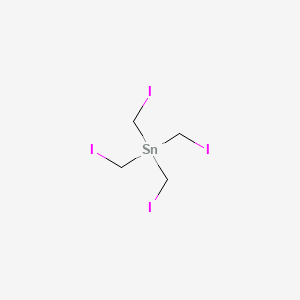
Stannane, tetrakis(iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tetrakis(iodomethyl)-, also known as tetrakis(iodomethyl)stannane, is a chemical compound with the formula Sn(CH2I)4. It is a tin-based compound where the tin atom is bonded to four iodomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stannane, tetrakis(iodomethyl)- typically involves the reaction of tin tetrachloride (SnCl4) with iodomethane (CH3I) in the presence of a suitable base. The reaction proceeds through the formation of intermediate stannylated compounds, which are then converted to the final product by further reaction with iodomethane .
Industrial Production Methods
Industrial production methods for stannane, tetrakis(iodomethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Stannane, tetrakis(iodomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, tetrakis(iodomethyl)- include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from the reactions of stannane, tetrakis(iodomethyl)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized tin compounds, while oxidation and reduction reactions produce tin oxides and lower oxidation state tin compounds, respectively .
Scientific Research Applications
Stannane, tetrakis(iodomethyl)- has several scientific research applications, including:
Organic Synthesis:
Materials Science:
Radiopharmaceuticals: Due to its ability to incorporate iodine, it is used in the synthesis of radioiodinated compounds for diagnostic imaging and radiotherapy
Mechanism of Action
The mechanism of action of stannane, tetrakis(iodomethyl)- involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various products. The tin atom in the compound can also participate in coordination chemistry, forming complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stannane, tetrakis(iodomethyl)- include:
Tetrakis(chloromethyl)stannane: A compound where the iodomethyl groups are replaced with chloromethyl groups.
Tetrakis(bromomethyl)stannane: A compound where the iodomethyl groups are replaced with bromomethyl groups.
Tetrakis(fluoromethyl)stannane: A compound where the iodomethyl groups are replaced with fluoromethyl groups.
Uniqueness
Stannane, tetrakis(iodomethyl)- is unique due to the presence of iodomethyl groups, which impart distinct reactivity compared to other halomethyl stannanes.
Properties
CAS No. |
89166-39-2 |
|---|---|
Molecular Formula |
C4H8I4Sn |
Molecular Weight |
682.43 g/mol |
IUPAC Name |
tetrakis(iodomethyl)stannane |
InChI |
InChI=1S/4CH2I.Sn/c4*1-2;/h4*1H2; |
InChI Key |
PXZRWVFPLSFOSS-UHFFFAOYSA-N |
Canonical SMILES |
C([Sn](CI)(CI)CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















